(R)-Phenyl((S)-pyrrolidin-2-yl)methanol
Description
Significance of Chiral Amino Alcohols in Asymmetric Transformations
Chiral 1,2-amino alcohols are a privileged class of compounds in organic chemistry. acs.org Their importance stems from their widespread presence in natural products, pharmaceuticals, and agrochemicals, as well as their critical role as ligands and organocatalysts in asymmetric synthesis. westlake.edu.cnfrontiersin.orgnih.gov The synthesis of optically pure compounds is crucial, particularly in the pharmaceutical industry, where different enantiomers (mirror-image isomers) of a drug can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even toxic. numberanalytics.com
These compounds serve two primary functions in asymmetric transformations:
Chiral Ligands: They coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. numberanalytics.com The choice of ligand is critical for achieving high enantioselectivity and catalytic activity. numberanalytics.com
Organocatalysts: The amino alcohol itself, or a derivative, can act as a "small molecule" catalyst, foregoing the need for a metal. libretexts.orgnih.gov Proline and its derivatives are particularly famous for this, often termed the "simplest enzymes" for their ability to catalyze reactions with high stereoselectivity through mechanisms like enamine or iminium ion formation. libretexts.org
The development of synthetic methods to access chiral amino alcohols, such as asymmetric reduction of α-amino ketones or ring-opening of epoxides, remains an active area of research, driven by the demand for these versatile molecules. acs.orgwestlake.edu.cn
Contextualizing (R)-Phenyl((S)-pyrrolidin-2-yl)methanol within Chiral Compound Research
This compound belongs to the family of proline-derived chiral auxiliaries. Proline is a unique cyclic secondary amino acid, a feature that enhances the nucleophilicity of its nitrogen atom and makes it a powerful scaffold in catalysis. mdpi.com The synthesis of such pyrrolidine-2-yl-methanol derivatives often starts from L-proline, a readily available chiral building block. mdpi.comgoogle.com For instance, a common synthetic route involves the reduction of a proline derivative. mdpi.com
This specific compound, with its defined (R) and (S) stereocenters, is a versatile intermediate for creating more complex chiral structures. It can be used to synthesize pharmacologically active compounds and is a key component in the preparation of specialized ligands for asymmetric catalysis, such as certain bisoxazoline (BOX) and pyridine-based ligands. nih.govgoogle.com Its structural rigidity, conferred by the pyrrolidine (B122466) ring, combined with the stereodirecting influence of the phenyl and hydroxyl groups, allows for precise control in catalytic processes.
| Property | Value |
|---|---|
| CAS Number | 74936-95-1 sigmaaldrich.com |
| Molecular Formula | C₁₁H₁₅NO sigmaaldrich.com |
| Physical Form | Pale-yellow to Yellow-brown Solid sigmaaldrich.com |
| Purity | Typically ≥95% sigmaaldrich.com |
| IUPAC Name | (R)-phenyl[(2S)-2-pyrrolidinyl]methanol sigmaaldrich.com |
Overview of Key Research Avenues and Challenges
Research involving chiral amino alcohols like this compound is vibrant, but it also faces several challenges. A primary goal is the development of catalysts that are not only highly enantioselective and active but also stable, recyclable, and cost-effective. numberanalytics.comnumberanalytics.com
Key Research Avenues:
Novel Catalyst Design: Modifying the structure of the amino alcohol to fine-tune the steric and electronic properties of the resulting catalyst is a constant pursuit. numberanalytics.com This includes creating derivatives to enhance performance in specific reactions like Michael additions, aldol (B89426) reactions, and reductions. libretexts.orgmdpi.com
Broader Reaction Scope: Researchers are continuously working to expand the range of chemical reactions and substrates that can benefit from these types of chiral catalysts. numberanalytics.com
Sustainable Synthesis: Developing more efficient and environmentally friendly synthetic routes to the chiral amino alcohols themselves is a significant goal. acs.org This includes using readily available starting materials and exploring biocatalytic methods. westlake.edu.cnfrontiersin.org
Key Challenges:
Catalyst Cost and Stability: The synthesis of complex chiral ligands can be expensive, and catalysts can be sensitive to reaction conditions, leading to degradation over time. numberanalytics.com
Scalability: Translating a successful small-scale laboratory reaction to an industrial scale can be difficult, often requiring extensive optimization of reaction conditions. numberanalytics.com
Regulating the Chiral Environment: Precisely controlling the interactions between the catalyst and the substrate to achieve high stereoselectivity remains a formidable challenge, especially in complex systems like covalent organic frameworks (COFs). rsc.org
The ongoing effort to overcome these challenges drives innovation in asymmetric catalysis, with compounds like this compound serving as fundamental tools in the quest for more efficient and selective chemical syntheses.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C11H15NO/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6,10-13H,4,7-8H2/t10-,11+/m0/s1 |
InChI Key |
YPMHBZQROFTOSU-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@H](NC1)[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
C1CC(NC1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for R Phenyl S Pyrrolidin 2 Yl Methanol and Its Stereochemical Variants
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available enantiopure starting materials, such as amino acids, to introduce the desired stereochemistry into the target molecule. L-proline is a common and effective precursor for the synthesis of (R)-Phenyl((S)-pyrrolidin-2-yl)methanol.
Derivatization from L-Proline Precursors
A prevalent method involves the derivatization of (S)-proline. One such approach begins with the N- and O-protection of (S)-proline using ethyl chloroformate. This is followed by the addition of a Grignard reagent and subsequent alkaline hydrolysis to yield the desired amino alcohol. This multi-step process leverages the inherent chirality of L-proline to establish the stereocenter at the 2-position of the pyrrolidine (B122466) ring.
Stereospecific Arylation and Diastereoselective Reduction Sequences
A highly effective strategy for synthesizing both (1S,2'S)- and (1R,2'S)-phenyl(2'-pyrrolidinyl)methanol from (S)-proline involves a stereospecific arylation followed by a diastereoselective reduction of the resulting α-amino ketone. rsc.orgsci-hub.se This method allows for the synthesis of both threo- and erythro-diastereomers with high enantiomeric and diastereoisomeric excess. rsc.orgsci-hub.se
The key steps in this sequence are:
Stereospecific Arylation: A phenyl Grignard reaction with a mixed anhydride (B1165640) of (S)-N-ethoxycarbonylproline and diphenylphosphinoyl chloride effectively introduces the phenyl group. sci-hub.se
Diastereoselective Reduction: The resulting α-amino aryl ketone is then reduced. The choice of reducing agent dictates the stereochemical outcome. sci-hub.se For example, reduction with K-selectride can yield the (1S,2'S) isomer, while reduction with diisobutylaluminum hydride (DIBAL) can produce the (1R,2'S) isomer. sci-hub.se
| Diastereomer | Reducing Agent | Enantiomeric Excess (e.e.) | Diastereoisomeric Excess (d.e.) |
| (1S,2'S) | K-selectride | 93% | 100% |
| (1R,2'S) | DIBAL | 93% (100% after recrystallization) | 92% (100% after recrystallization) |
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis offers an alternative to chiral pool strategies, creating the desired stereochemistry through the use of chiral catalysts.
Asymmetric Hydrogenation of Prochiral Ketone Derivatives
The asymmetric hydrogenation of prochiral ketones is a powerful and economically viable method for producing optically enriched chiral alcohols. organic-chemistry.org This technique is of significant interest to the pharmaceutical and agrochemical industries. organic-chemistry.org In this approach, a prochiral ketone precursor to this compound is hydrogenated in the presence of a chiral catalyst, typically a transition metal complex with a chiral ligand. nih.gov The catalyst guides the hydrogenation to selectively produce one enantiomer over the other. nih.gov This method is valued for its high atom economy and the straightforward removal of excess hydrogen gas.
A process for preparing chiral pyrrolidine-2-yl-methanol derivatives involves the hydrogenation of an aroyl pyrrolidine derivative in the presence of a hydrogenation catalyst after the removal of an amino protecting group. google.com For instance, a reaction mixture containing tert-butyl (2S)-2-benzoylpyrrolidine-1-carboxylate can be subjected to hydrogenation with a Palladium on Carbon catalyst under a hydrogen atmosphere to yield the desired product. google.com
Stereocontrolled Grignard Reagent Additions
The stereocontrolled addition of Grignard reagents to ketone functionalities is another key strategy. google.comrsc.org This method can be used to synthesize chiral tertiary alcohols with high enantioselectivity. rsc.org The synthesis of (R)-phenyl[(2S)-pyrrolidin-2-yl]methanol hydrochloride can involve a chiral reduction step to establish the desired stereochemistry.
A scalable process for preparing chiral pyrrolidine-2-yl-methanol derivatives utilizes the reaction of a Weinreb amide intermediate with a Grignard reagent, followed by hydrogenation. google.com Specifically, an N-protected proline derivative is converted to a Weinreb amide, which then reacts with a phenyl Grignard reagent. Subsequent deprotection and hydrogenation yield the final product. google.com
Enantiomeric Purification and Enrichment Techniques
In many synthetic routes, the initial product may be a mixture of stereoisomers. Therefore, purification and enrichment techniques are crucial to obtain the desired enantiomerically pure compound. Recrystallization is a common and effective method for improving both the diastereoisomeric and enantiomeric purity of the final product. sci-hub.se For example, the hydrochloride salt of (1R,2'S)-phenyl(2'-pyrrolidinyl)methanol, initially obtained with 93% e.e. and 92% d.e., can be recrystallized from acetonitrile-diisopropyl ether to achieve 100% e.e. and 100% d.e. sci-hub.se
Another purification method involves charging a reactor with the crude product and a solvent like acetonitrile (B52724), heating the suspension until a solution is formed, and then reducing the volume via distillation to induce crystallization of the purified product. google.com
Advanced Crystallization and Recrystallization Protocols
Crystallization serves as a fundamental and highly effective method for the purification of this compound and for the separation of its diastereomeric variants, which are often formed as a mixture during synthesis. The differing physical properties of diastereomers, such as solubility in various solvent systems, allow for their selective isolation through carefully controlled crystallization processes.
Advanced protocols often involve the use of specific solvent systems and thermal procedures to achieve high levels of purity. For instance, the hydrochloride salt of this compound can be effectively purified through recrystallization from a polar aprotic solvent. google.com Acetonitrile is a commonly employed solvent for this purpose. google.com The process typically involves heating a suspension of the crude product in the solvent to achieve complete dissolution, followed by controlled cooling to induce crystallization of the desired diastereomer, leaving impurities and other stereoisomers in the mother liquor. google.com Further purification can be achieved by employing polar protic solvents, such as aqueous n-propanol or isopropanol. google.com
Detailed research findings have outlined specific conditions for the purification of (R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol hydrochloride. google.com The process involves dissolving the crude material in acetonitrile at elevated temperatures, followed by a reduction in solvent volume to promote crystallization. google.com
Table 1: Recrystallization Protocol for (R)-phenyl-[(2S)-pyrrolidin-2-yl]methanol hydrochloride
| Step | Parameter | Value/Description | Source |
| 1. Charging | Starting Material | (S)-phenyl((R)-pyrrolidin-2-yl)methanol | google.com |
| Solvent | Acetonitrile | google.com | |
| 2. Dissolution | Temperature | Heat to 80 °C until a solution is obtained | google.com |
| 3. Concentration | Procedure | Reduce solvent volume by distillation | google.com |
| 4. Crystallization | Cooling | Cool the concentrated solution to room temperature | google.com |
| 5. Isolation | Method | Filtration | google.com |
| 6. Final Product | Purity | High chemical purity and enantiomeric excess (>99% ee) can be achieved | google.com |
This methodology is not limited to a single stereoisomer. The same principles are applied to purify other diastereomers, such as (S)-phenyl-[(2R)-pyrrolidin-2-yl]methanol hydrochloride, demonstrating the versatility of acetonitrile-based recrystallization for this class of compounds. google.com
Another advanced technique involves the use of a solvent-antisolvent system, often combined with seeding, to control the crystallization process. For related structures, a procedure involves dissolving the compound in a suitable solvent, like isopropyl alcohol, at an elevated temperature. tdcommons.org After an optional treatment with activated carbon to remove colored impurities, the solution is cooled, and a seed crystal of the pure compound is introduced. tdcommons.org The introduction of a seed crystal directs the crystallization, promoting the formation of the desired crystal lattice and improving the purity of the final product. tdcommons.org Subsequently, an antisolvent, in which the compound is less soluble (e.g., water), is slowly added to induce precipitation of the highly purified solid. tdcommons.org
Applications of R Phenyl S Pyrrolidin 2 Yl Methanol As Chiral Auxiliaries and Building Blocks in Complex Molecule Synthesis
Intermediates in Pharmacologically Active Compound Synthesis
The chiral framework of (R)-Phenyl((S)-pyrrolidin-2-yl)methanol makes it a versatile building block for the synthesis of various pharmacologically active compounds. google.com Its inherent chirality is a critical feature leveraged by medicinal chemists to explore the three-dimensional space of a molecule, which is essential for effective interaction with biological targets like enzymes and receptors. nih.gov This compound serves as a foundational element in the construction of more complex organic molecules that exhibit specific biological activities. In biological research, it is also utilized to investigate enzyme mechanisms and the interactions between proteins and potential drug ligands. The pyrrolidine (B122466) ring is a common motif in many drugs approved by the U.S. Food and Drug Administration (FDA), highlighting the importance of building blocks like this one. nih.gov
Precursor in the Synthesis of Advanced Pharmaceutical Intermediates (e.g., Vibegron)
A prominent example of the application of a this compound derivative is its role as a key intermediate in the synthesis of Vibegron. hengkangpharm.cntdcommons.org Vibegron is a potent and selective beta-3 adrenergic receptor (β3-AR) agonist used for the treatment of overactive bladder (OAB). nih.govebi.ac.uk
The synthesis of Vibegron involves the formal condensation of (R)-(2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-ylmethanol with (6S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid. tdcommons.orgnih.govebi.ac.uk This reaction is typically carried out in the presence of a coupling agent to form the final amide bond, yielding the Vibegron molecule. tdcommons.org The specific stereochemistry of the pyrrolidine-based intermediate is essential for the pharmacological activity of Vibegron. nih.govebi.ac.uk
Advanced Analytical Methodologies for Stereochemical Characterization in Research
Enantiodiscrimination Studies Using Spectroscopic Techniques
The differentiation of enantiomers, a process known as enantiodiscrimination, is a formidable task due to their identical physical and chemical properties in an achiral environment. Spectroscopic techniques, particularly NMR, offer a sophisticated avenue to achieve this by creating a chiral environment, thereby inducing diastereomeric interactions that can be observed and quantified.
Nuclear Magnetic Resonance (NMR)-Based Chiral Recognition Methods
NMR spectroscopy has become an indispensable technique for the stereochemical analysis of chiral compounds. The fundamental principle of NMR-based chiral recognition lies in the conversion of an enantiomeric pair into a pair of diastereomers by introducing a chiral auxiliary. These diastereomers, having different physical properties, will exhibit distinct NMR spectra, allowing for their differentiation and quantification. This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
For a compound like (R)-Phenyl((S)-pyrrolidin-2-yl)methanol, which possesses two chiral centers, the interactions with a chiral solvating agent in solution lead to the formation of transient diastereomeric complexes. These complexes exist in a dynamic equilibrium with the free analyte and CSA. The differential spatial arrangement of the two enantiomers of the analyte relative to the chiral environment of the CSA results in variations in the magnetic shielding of their respective nuclei. Consequently, protons in the two diastereomeric complexes will resonate at slightly different frequencies, leading to separate signals in the ¹H NMR spectrum. The difference in the chemical shifts (Δδ) between the corresponding signals of the two diastereomers is a measure of the enantiodiscrimination.
While specific studies detailing the enantiodiscrimination of this compound as the analyte using a particular chiral solvating agent and the resultant chemical shift differences are not prevalent in publicly accessible research, the general methodology is well-established. Research has extensively documented the use of related proline-derived amino alcohols as effective chiral solvating agents for the NMR analysis of other classes of compounds, such as chiral carboxylic acids. For instance, studies have shown that compounds structurally similar to this compound can effectively resolve the enantiomers of mandelic acid, producing distinct signals in the ¹H NMR spectrum for the different diastereomeric complexes formed.
The effectiveness of the chiral recognition process is dependent on several factors, including the choice of the chiral solvating agent, the solvent, the temperature, and the concentration of both the analyte and the CSA. The formation of intermolecular hydrogen bonds, π-π stacking interactions, and steric repulsions between the analyte and the CSA are the primary forces driving the differentiation in the NMR spectrum.
To illustrate the type of data obtained from such an experiment, a hypothetical data table is presented below. This table exemplifies the expected outcomes from an ¹H NMR study of a racemic mixture of phenyl(pyrrolidin-2-yl)methanol (B1280248) with a generic chiral solvating agent. The chemical shift difference (ΔΔδ) is the key parameter for quantifying the degree of enantiodiscrimination.
| Proton | Chemical Shift (δ) of (R,S)-diastereomer (ppm) | Chemical Shift (δ) of (S,S)-diastereomer (ppm) | Chemical Shift Difference (ΔΔδ) (ppm) |
|---|---|---|---|
| CH-Ph | 5.15 | 5.12 | 0.03 |
| CH-pyrrolidine (α to N) | 3.40 | 3.38 | 0.02 |
| NH | 2.85 | 2.90 | 0.05 |
This table is a hypothetical representation of potential experimental data for illustrative purposes.
The detailed analysis of these chemical shift differences provides valuable information about the enantiomeric purity of a sample and can also offer insights into the nature of the intermolecular interactions at play in the diastereomeric complexes.
Q & A
Q. Critical Parameters :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
- Temperature : Low temperatures (–20°C to 0°C) minimize racemization during chiral center formation .
- Catalysts : Organocatalysts (e.g., proline derivatives) improve enantiomeric excess (ee) up to 95% .
Basic: What spectroscopic and crystallographic methods are used to confirm the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves absolute configuration; reported for analogs like (S)-diphenyl(pyrrolidin-2-yl)methanol (CCDC entry: 2058239) .
- Optical Rotation : Compare [α] values with literature (e.g., [α] = –42° for (R)-enantiomer in CHCl) .
Advanced: How can researchers resolve contradictory data in enantiomeric excess (ee) measurements across different analytical platforms?
Methodological Answer:
Contradictions often arise from:
- Chiral Column Selection : Columns with cellulose vs. amylose derivatives may yield differing ee values. Validate with two orthogonal methods (e.g., HPLC and NMR with chiral solvating agents) .
- Sample Preparation : Ensure analyte concentration aligns with detector linearity ranges (e.g., 0.1–1.0 mg/mL for HPLC-UV).
Q. Case Study :
| Method | ee (%) | Conditions |
|---|---|---|
| Chiral HPLC | 92 | Chiralpak AD-H, hexane:iPrOH = 90:10 |
| NMR (CSA) | 88 | (R)-Mandelic acid, 400 MHz, DMSO-d6 |
Resolution : Use a third method (e.g., polarimetry) or calibrate with a known standard .
Advanced: What pharmacological assays are suitable for studying this compound’s interactions with biological targets?
Methodological Answer:
- Receptor Binding Assays :
- In Vitro Functional Assays :
- ADME Profiling :
- Microsomal Stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess metabolic half-life () .
Advanced: How do structural modifications (e.g., fluorination) impact the compound’s bioactivity and pharmacokinetics?
Methodological Answer:
- Fluorine Substitution :
- Hydroxymethyl Group :
Q. Data Comparison :
| Derivative | LogP | Solubility (mg/mL) | IC (nM) |
|---|---|---|---|
| Parent | 2.1 | 0.5 | 120 |
| 4-Fluoro | 2.3 | 0.4 | 85 |
| CF | 3.0 | 0.2 | 220 |
Advanced: What computational methods predict the compound’s reactivity and synthetic feasibility?
Methodological Answer:
- Retrosynthetic AI Tools :
- Pistachio/Reaxys Models : Predict one-step routes with >80% accuracy using template-based algorithms .
- DFT Calculations :
- Molecular Dynamics : Simulate solvent effects on reaction rates (e.g., DMSO vs. THF in SN2 reactions) .
Advanced: How can in vivo studies address discrepancies between in vitro potency and observed efficacy?
Methodological Answer:
- Pharmacokinetic Bridging :
- Tissue Distribution :
- Metabolite Identification :
- HRMS/MS : Detect oxidative metabolites (e.g., pyrrolidine N-oxide) that may contribute to off-target effects .
Advanced: What strategies reconcile contradictory data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Meta-Analysis : Pool data from analogs (e.g., diphenyl-pyrrolidinylmethanol derivatives) to identify consensus trends .
- Free-Wilson Analysis : Deconstruct contributions of substituents (e.g., phenyl vs. pyridyl) to bioactivity .
- Cohort Validation : Repeat assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?
Methodological Answer:
- Forced Degradation Studies :
- Lyophilized Form : Stable for >12 months at –20°C in amber vials .
- Solution Phase : Use degassed DMSO with 0.1% BHT to prevent oxidation .
Advanced: What catalytic systems enable asymmetric synthesis of this compound on preparative scales?
Methodological Answer:
- Organocatalysts :
- Metal Catalysts :
- Biocatalysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
